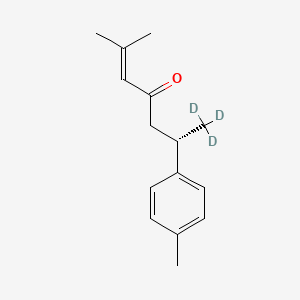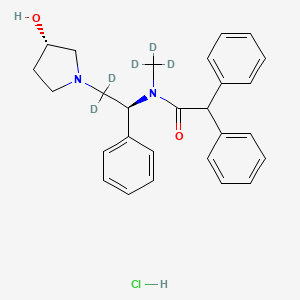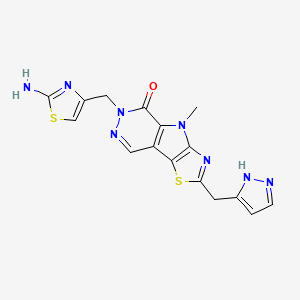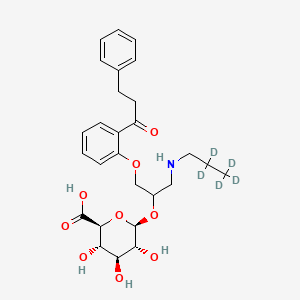
15-Keto Limaprost-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Keto Limaprost-d3 is a deuterated form of 15-Keto Limaprost, a derivative of prostaglandin E1. This compound is primarily used as an internal standard for the quantification of limaprost in various analytical applications . It is characterized by its high purity and stability, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Limaprost-d3 involves the incorporation of deuterium atoms into the molecular structure of 15-Keto Limaprost. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the high purity of the final product. The production process is optimized for efficiency and cost-effectiveness while adhering to strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
15-Keto Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
15-Keto Limaprost-d3 has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
15-Keto Limaprost-d3, as a derivative of prostaglandin E1, acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase-coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of limaprost, which is known for its vasodilatory and antithrombotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Limaprost: A prostaglandin E1 analog with similar vasodilatory and antithrombotic properties.
Prostaglandin E1: The parent compound from which limaprost and its derivatives are derived.
15-Keto Limaprost: The non-deuterated form of 15-Keto Limaprost-d3.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical applications. This deuterated form allows for more accurate quantification of limaprost in various research settings .
Propiedades
Fórmula molecular |
C22H34O5 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E,5S)-3-oxo-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16,18-19,21,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,18+,19+,21+/m0/s1/i2D3 |
Clave InChI |
QQICJEDPTIDMCC-WPZAQDOBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
SMILES canónico |
CCCCC(C)CC(=O)C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)



![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)






![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)


